Product packaging for 4-Bromo-6-isopropyl-1H-indazole(Cat. No.:CAS No. 1000343-77-0)

4-Bromo-6-isopropyl-1H-indazole

Cat. No.: B1343712
CAS No.: 1000343-77-0
M. Wt: 239.11 g/mol
InChI Key: NYDJQPUBMSAYTO-UHFFFAOYSA-N
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Description

4-Bromo-6-isopropyl-1H-indazole is a halogen- and alkyl-substituted 1H-indazole derivative serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research . The indazole core is a privileged structure in drug development, known for its ability to interact with diverse biological targets . The presence of a bromine atom at the 4-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . Simultaneously, the isopropyl group at the 6-position can influence the compound's lipophilicity and steric profile, potentially optimizing interactions with hydrophobic pockets in target proteins . This compound is primarily valuable for constructing more complex molecules aimed at various therapeutic areas. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral effects . Approved drugs like Niraparib and Pazopanib, which are derived from indazole scaffolds, highlight the significance of this structural motif in developing successful therapeutics, particularly in oncology . Researchers can utilize this compound as a foundational building block to develop novel inhibitors for enzymes like tyrosine kinases or to create new candidates for high-throughput screening libraries . Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B1343712 4-Bromo-6-isopropyl-1H-indazole CAS No. 1000343-77-0

Properties

IUPAC Name

4-bromo-6-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDJQPUBMSAYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646673
Record name 4-Bromo-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-77-0
Record name 4-Bromo-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 6 Isopropyl 1h Indazole and Structural Analogues

Strategies for Indazole Ring System Construction

Cyclization Reactions involving Benzene (B151609) Ring Precursors

Traditional and widely utilized methods for indazole synthesis involve the cyclization of appropriately substituted benzene derivatives. These strategies build the pyrazole (B372694) portion of the molecule onto a pre-existing aromatic ring.

A classic route to the indazole core involves the diazotization of specific aniline derivatives. For instance, the diazotization of o-toluidines using reagents like sodium nitrite (NaNO2) in an acidic medium, such as acetic acid, generates a diazonium salt. chemicalbook.com This intermediate can then undergo an intramolecular cyclization, involving the adjacent methyl group, to form the 1H-indazole ring system. chemicalbook.com This protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another variation involves the ring opening of isatin to form an aminophenylglyoxylic acid, which is then subjected to diazotization and reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com

A recently developed approach utilizes tert-butyl nitrite (TBN) to mediate a metal-free synthesis of C-3-substituted indazole–indole hybrids from 2-(indolin-3-ylidenemethyl)aniline derivatives. acs.org This reaction proceeds through a diazonium salt intermediate that undergoes a cascade of isomerization and intramolecular C–N bond formation. acs.org Researchers found that the presence of a small amount of water could significantly accelerate the diazotization process and improve the yield of the final product. acs.org

Starting MaterialReagentProductYield
2-(1-tosylindolin-3-ylidenemethyl)anilinetert-butyl nitrite (TBN)Indazole–indole hybrid90% acs.org
o-ToluidineSodium Nitrite (NaNO2), Acetic Acid1H-indazoleNot Specified chemicalbook.com
Isatin1. aq. Alkali 2. Diazotization 3. Reductive Cyclization1H-Indazole-3-carboxylic acidNot Specified chemicalbook.com

This table presents examples of diazotization reactions used in the synthesis of indazole derivatives.

Reductive cyclization is a powerful and versatile strategy for constructing the indazole ring. A common approach, known as the Cadogan indazole synthesis, involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.org These intermediates, typically formed in situ from the condensation of an o-nitrobenzaldehyde with an amine, can be cyclized using a reducing agent like tri-n-butylphosphine. acs.orgorganic-chemistry.orgnih.govacs.org This one-pot method is operationally simple, proceeds under mild conditions, and avoids the need to isolate intermediates, enhancing its practicality and safety. acs.orgorganic-chemistry.org The process is compatible with a wide range of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic amines. acs.orgnih.govacs.org

Another notable method involves an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org By using reagents such as ammonium molybdate and hydrogen peroxide, this method can selectively produce various 2-substituted 2H-indazoles, which are frequently utilized in drug design. organic-chemistry.org

Precursor TypeKey ReagentsProduct TypeKey Features
o-Imino-nitrobenzenetri-n-butylphosphine, i-PrOH2H-indazolesMild, one-pot, efficient, good for diverse substrates. acs.orgorganic-chemistry.orgnih.gov
2-Aminomethyl-phenylamines(NH4)2MoO4, H2O21H-, 2H-, and 3H-indazolesOxidative cyclization, tolerates various substituents. organic-chemistry.org
o-Nitro-ketoximesPalladium complexes, CO1H-indazolesCatalytic, uses carbon monoxide as reductant. researchgate.net

This table summarizes various reductive cyclization strategies for synthesizing the indazole nucleus.

A practical and efficient synthesis of indazoles has been developed through the reaction of o-fluorobenzaldehydes with hydrazine. acs.orguq.edu.aunih.gov A key challenge in the direct condensation of the aldehyde with hydrazine is the competing Wolf-Kishner reduction, which can form undesired fluorotoluenes. acs.orguq.edu.auacs.org To circumvent this, the o-fluorobenzaldehyde is often converted to its O-methyloxime derivative first. acs.orguq.edu.aunih.gov The condensation of these O-methyloximes (primarily the E-isomer) with hydrazine effectively eliminates the side reaction and leads to the desired indazole in high yield. acs.orguq.edu.au The mechanism is believed to involve the substitution of the aryl fluoride by a second molecule of hydrazine, followed by cyclization. acs.orgacs.org

Aldehyde ReactantKey Features of MethodResulting Indazole
2-Fluoro-4-bromobenzaldehydeDirect condensation with hydrazine6-Bromo-1H-indazole researchgate.net
2-Fluoro-5-bromobenzaldehydeDirect condensation with hydrazine5-Bromo-1H-indazole researchgate.net
O-Methyloxime of o-fluorobenzaldehydeEliminates competitive Wolf-Kishner reductionCorresponding 1H-indazole acs.orguq.edu.au

This table highlights the synthesis of indazoles via the condensation of ortho-fluoro-substituted aromatic aldehydes and their derivatives with hydrazine.

Palladium-Catalyzed C-H Amination Routes

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium-catalyzed C-H activation and amination reactions offer an efficient, one-step pathway to substituted indazoles. nih.govnih.gov For example, the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides access to a large variety of N-aryl-2H-indazoles. nih.gov In this process, the azo moiety not only directs the C-H activation but also acts as an internal nucleophile to trap the aldehyde addition product, leading to cyclization. nih.gov

Similarly, palladium catalysis can be used for intramolecular amination to synthesize 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org These C-H functionalization strategies are highly valuable for their efficiency and functional group compatibility.

Regioselective Functionalization of the Indazole Nucleus

Once the indazole core is synthesized, further modification is often required to produce specific target molecules like 4-Bromo-6-isopropyl-1H-indazole. Regioselective functionalization refers to the introduction of substituents at specific positions on the indazole ring.

The C-3 position of the indazole is often a primary site for functionalization. Halogenation, particularly bromination and iodination, serves as a crucial step for introducing a handle that can be used in subsequent cross-coupling reactions. chim.it N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the C-3 position. chim.it The iodination of 6-bromo-1H-indazole can be achieved using iodine and potassium hydroxide to produce 6-bromo-3-iodo-1H-indazole, a versatile intermediate for further reactions like Suzuki couplings. rsc.org

Palladium-catalyzed oxidative C-H alkenylation has also been developed for the direct functionalization of both 1H- and 2H-indazoles. acs.org Using a catalyst like palladium(II) acetate with an oxidant, selective C3-monoalkenylation can be achieved. acs.org This demonstrates the power of modern catalytic methods to directly functionalize the indazole core in a step- and atom-economical manner. acs.org

Functionalization TypePositionReagent(s)Key Outcome
BrominationC-3N-bromosuccinimide (NBS)Introduction of a bromine atom for further coupling. chim.it
IodinationC-3Iodine (I2), KOHCreates a reactive site for Suzuki coupling. rsc.org
AlkenylationC-3 / C-7Pd(OAc)2, Ag2CO3, OlefinDirect C-H functionalization to add alkenyl groups. acs.org
ArylationC-3Arylboronic acids, Pd catalystSuzuki-Miyaura cross-coupling to form C-C bonds. mdpi.com

This table provides an overview of methods for the regioselective functionalization of the indazole nucleus.

Selective Bromination at Position 4

Achieving selective bromination at the C4 position of the 1H-indazole ring is a synthetic challenge, as direct bromination often favors the C3 or C5 positions. However, strategic approaches can direct the halogenation to the desired C4 position. One common strategy involves using a pre-functionalized starting material where other reactive sites are blocked or where the directing effects of existing substituents favor C4 bromination.

For instance, the synthesis of 4-bromo-5-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline. This starting material is first brominated to yield 4-bromo-3-fluoro-2-methylaniline. The indazole ring is then constructed through a subsequent ring-closure reaction google.com. This precursor-based approach ensures the bromine atom is correctly positioned before the indazole core is even formed. N-bromosuccinimide (NBS) is a frequently used reagent for such bromination steps, often in a solvent like acetonitrile at controlled temperatures google.com.

While direct C7 bromination of 4-substituted 1H-indazoles has been achieved with reagents like NBS nih.gov, selective C4 bromination on an unsubstituted or C6-substituted indazole is less direct. Often, it requires a multi-step sequence, such as starting from a precursor like 2-bromo-1,3-dimethyl-4-nitrobenzene, which, after several steps, can lead to a 4-bromo-5-methyl-1H-indazole google.com. This highlights that building the desired substitution pattern on the initial benzene ring is often a more reliable method than direct regioselective halogenation of the indazole itself google.comchemicalbook.com.

Introduction of Isopropyl Group at Position 6 (or other alkyl positions)

Introducing alkyl groups, such as isopropyl, onto the benzene portion of the indazole ring is typically accomplished through methods like Friedel-Crafts alkylation on a suitable precursor before the indazole ring is formed. Direct Friedel-Crafts alkylation on the indazole heterocycle itself is challenging due to the presence of the basic nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating it and leading to poor reactivity and selectivity.

Therefore, a more common route involves starting with an aniline or other benzene derivative that already contains the desired alkyl substituent at the correct position. For example, a synthesis might begin with a 4-isopropylaniline derivative. This precursor would then be subjected to reactions to build the pyrazole portion of the indazole ring, carrying the isopropyl group at the desired final position (C6) throughout the synthesis. While literature specifically detailing the synthesis of 6-isopropyl-1H-indazole via this method is sparse, the principle is a cornerstone of heterocyclic chemistry.

Alternatively, modern cross-coupling reactions can be employed on a halogenated indazole. For instance, a 6-bromo-1H-indazole could potentially undergo a Suzuki or Kumada coupling with an appropriate isopropyl-containing organometallic reagent to form the C-C bond, though this approach may face challenges with catalyst poisoning and side reactions.

N-Alkylation Regioselectivity (N1 versus N2)

The alkylation of the indazole nitrogen is a critical step in the synthesis of many biologically active derivatives. Since the 1H-indazole tautomer is generally more stable than the 2H-form, it is the predominant species nih.govnih.gov. However, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products nih.gov. The ratio of these regioisomers is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile (alkylating agent) nih.govbeilstein-journals.org.

The regiochemical outcome of N-alkylation is governed by a complex interplay of electronic and steric factors, as well as the specific reaction conditions which can favor either kinetic or thermodynamic control.

Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the approach of the alkylating agent to the N1 position, thereby favoring substitution at the more accessible N2 position beilstein-journals.org.

Electronic Effects: The distribution of electron density in the indazolide anion (formed after deprotonation by a base) is crucial. Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the N1 and N2 atoms. For example, studies have shown that C7-nitro or C7-CO2Me substituted indazoles lead to excellent N2 regioselectivity beilstein-journals.org.

Chelation and Counter-ion Effects: The cation of the base used can play a significant role. For instance, when using sodium hydride (NaH), the Na+ cation can coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position. This chelation effect blocks the N2 position, leading to preferential alkylation at N1 nih.gov. In contrast, larger, less coordinating cations like cesium (from Cs2CO3) may not form such a stable chelate, potentially leading to different isomeric ratios nih.gov.

Thermodynamic vs. Kinetic Control: The N1-substituted indazole is typically the thermodynamically more stable product. Reactions that allow for equilibration, for example through the use of specific α-halo carbonyl electrophiles, can favor the formation of the N1 isomer nih.govbeilstein-journals.org.

The choice of reagents provides a powerful tool for directing the alkylation to either the N1 or N2 position. By carefully selecting the base and solvent, chemists can often achieve high levels of regioselectivity.

For example, the combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a well-established system for promoting selective N1 alkylation, particularly for indazoles with C3 substituents like esters or amides nih.govbeilstein-journals.org. The sodium cation's ability to chelate is key to this selectivity nih.gov. Conversely, using different conditions can favor the N2 product.

Indazole SubstrateBaseSolventResulting Major IsomerReference
3-Carboxymethyl-1H-indazoleNaHTHFN1 (>99% selectivity) beilstein-journals.org
7-Nitro-1H-indazoleNaHTHFN2 (≥96% selectivity) beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DioxaneN1 nih.gov

Multi-Step Synthetic Sequences for Complex Indazole Derivatives

The functionalized indazole core is a versatile building block for constructing more complex molecules, many of which have pharmaceutical applications nih.govnih.gov. Multi-step syntheses often leverage the reactivity of halogenated indazoles, like 4-bromo-1H-indazole, as handles for transition metal-catalyzed cross-coupling reactions.

A common sequence involves:

Initial Synthesis/Functionalization: Preparation of a specifically substituted indazole, for example, a 4-bromo-7-substituted-1H-indazole nih.gov.

N-Protection/Alkylation: Protection of the indazole NH group or direct regioselective N-alkylation to install a desired side chain, as discussed in the previous section.

Cross-Coupling Reaction: The bromo-substituted position is then used for C-C or C-N bond formation. The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for this transformation, coupling the bromo-indazole with a wide range of boronic acids to introduce new aryl or heteroaryl groups nih.gov. For example, a 7-bromo-4-substituted-1H-indazole can be successfully coupled with various arylboronic acids to yield C7-arylated products nih.gov.

Further Modification: The newly introduced groups can be further modified, or deprotection steps can be carried out to reveal the final complex derivative.

These sequences allow for the convergent synthesis of diverse libraries of compounds from a common intermediate, which is a key strategy in drug discovery nih.gov.

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for the synthesis of heterocyclic compounds, including indazoles. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Visible-Light Photocatalysis: One of the most promising green strategies is the use of visible light as a renewable energy source to drive chemical reactions. Photocatalysis can enable the formation of the indazole N-N bond under mild, room-temperature conditions, often avoiding the need for harsh reagents or high temperatures nih.govacs.orgnih.gov. Both metal-based (e.g., Ruthenium) and organic photocatalysts have been employed to synthesize indazoles and their derivatives nih.govresearchgate.netrsc.org. Some reactions can even proceed under photocatalyst-free conditions, relying on the formation of an electron-donor-acceptor complex or direct photoexcitation of the reactants rsc.orgnih.govacs.org.

Use of Greener Solvents: Traditional syntheses often rely on volatile or toxic organic solvents. Green approaches prioritize the use of more benign alternatives. For example, one-pot syntheses of 2H-indazoles have been developed using polyethylene glycol (PEG) as a recyclable, non-toxic solvent organic-chemistry.org.

Catalyst-Free and Metal-Free Reactions: Many classical methods for forming indazole rings or functionalizing them rely on transition metal catalysts. Green chemistry seeks to minimize the use of these often expensive and toxic metals. Catalyst-free methods, such as visible-light-driven photocyclization of aryl azides, provide a direct and atom-economical route to 2H-indazoles without any metal or external additive rsc.org.

These modern synthetic methods not only reduce the environmental impact of chemical synthesis but also often provide access to novel chemical structures with improved efficiency and selectivity.

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of this compound necessitate the synergistic use of various spectroscopic and chromatographic methods. Each technique provides unique and complementary information regarding the molecular structure and sample purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to each type of proton in the molecule. The aromatic region would show signals for the protons on the indazole ring system. Due to the substitution pattern, distinct splitting patterns (e.g., doublets, singlets) would arise from spin-spin coupling between adjacent protons. The isopropyl group would be readily identifiable by a septet for the methine proton and a doublet for the two methyl groups. The N-H proton of the indazole ring typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the bromine and isopropyl substituents. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. Analysis of ¹³C NMR data, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, allows for the definitive assignment of all carbon signals. In a study of related indole-pyrazole hybrids, the signals for an isopropyl group's methine (-CH) carbon were observed around 23.9 and 24.5 ppm in the ¹³C NMR spectrum. mdpi.com

Based on data from structurally similar bromo-substituted indazoles and other related heterocyclic compounds, the expected chemical shifts for this compound are summarized in the table below.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic CH7.0 - 8.0Aromatic C-Br110 - 120
Indazole N-H10.0 - 13.0Aromatic CH115 - 130
Isopropyl CH2.8 - 3.2Aromatic C-quat135 - 150
Isopropyl CH₃1.2 - 1.4Isopropyl CH25 - 35
Isopropyl CH₃20 - 25

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of a bromine atom gives rise to a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature.

Due to the natural abundance of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This distinctive M and M+2 isotopic pattern is a hallmark of a monobrominated compound.

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for indazole derivatives may involve the loss of the isopropyl group or other small molecules, leading to the formation of stable fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy.

Ion Description Expected m/z Pattern
[M]⁺Molecular IonA pair of peaks of ~1:1 intensity separated by 2 m/z units
[M-CH(CH₃)₂]⁺Loss of isopropyl groupA single peak corresponding to the bromo-indazole core

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group are expected in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the aromatic indazole core will give rise to absorptions in the 1450-1650 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower frequencies, usually in the 500-700 cm⁻¹ range. For related indole-pyrazole hybrids, bands originating from C=C and C=N were observed in the 1500–1660 cm⁻¹ region. mdpi.com

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (indazole)Stretching3100 - 3300
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2970
C=C / C=N (aromatic)Stretching1450 - 1650
C-BrStretching500 - 700

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for monitoring the progress of its synthesis. By employing a suitable stationary phase and mobile phase, components of a mixture can be separated based on their differential partitioning between the two phases.

For a compound like this compound, a reversed-phase HPLC method would be appropriate. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Purity is assessed by integrating the peak area of the main compound and any impurities detected. The percentage purity can be calculated from the relative peak areas. HPLC is also invaluable for reaction tracking, allowing chemists to monitor the consumption of starting materials and the formation of the desired product over time.

A general set of HPLC conditions that could be adapted for the analysis of this compound is presented below.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Detector UV-Vis (at a wavelength of maximum absorbance)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)

Biological and Pharmacological Investigation of Indazole Derivatives

Broad Spectrum of Biological Activities Associated with Indazole Scaffolds

Indazole derivatives have been extensively studied and are recognized for a wide range of biological activities. eurekaselect.combenthamdirect.comsci-hub.seingentaconnect.com These compounds are endowed with properties that make them valuable in drug discovery and development. nih.gov The diverse biological profile of indazole-containing molecules includes anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities. researchgate.netnih.govresearchgate.net

Researchers have explored the therapeutic potential of indazoles in various domains. Studies have highlighted their role as anti-aggregatory and vasorelaxant agents. eurekaselect.combenthamdirect.comsci-hub.se Furthermore, the indazole nucleus is a key component in compounds developed for treating inflammatory diseases, neurodegenerative disorders, and even as male contraceptives. eurekaselect.combenthamdirect.comsci-hub.se The pharmacological importance of this scaffold is underscored by its presence in several FDA-approved drugs for cancer treatment, such as Pazopanib and Axitinib. rsc.orgijddmr.org The structural diversity of indazole analogues has received significant attention due to their varied biological properties. ijddmr.org

The biological activities of indazole derivatives are summarized in the table below:

Biological ActivityTherapeutic AreaReferences
AnticancerOncology eurekaselect.combenthamdirect.comsci-hub.seingentaconnect.comrsc.org
AntimicrobialInfectious Diseases eurekaselect.combenthamdirect.comsci-hub.seingentaconnect.comresearchgate.net
Anti-inflammatoryInflammatory Disorders researchgate.neteurekaselect.combenthamdirect.comsci-hub.seresearchgate.net
Anti-HIVVirology researchgate.netnih.govresearchgate.net
Anti-aggregatoryCardiovascular eurekaselect.combenthamdirect.comsci-hub.se
VasorelaxantCardiovascular eurekaselect.combenthamdirect.comsci-hub.se
AntiparasiticInfectious Diseases eurekaselect.combenthamdirect.comsci-hub.se
AntifungalInfectious Diseases researchgate.netresearchgate.net
AntiarrhythmicCardiovascular researchgate.netnih.gov

**3.2. Exploration of Enzymatic Inhibition Potential

The mechanism of action for many indazole derivatives involves the inhibition of specific enzymes that are critical in various disease pathways. This targeted approach has led to the development of potent and selective inhibitors for several classes of enzymes.

Indazole derivatives have emerged as significant inhibitors of protein kinases, which are key regulators of cellular processes. nih.govrsc.org Dysregulation of these kinases is often associated with cancer. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition : FGFRs are a family of tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. nih.gov Aberrant FGFR signaling is linked to various cancers. nih.gov Indazole-based compounds have been successfully developed as FGFR inhibitors. nih.govnih.gov For instance, a series of indazole derivatives were identified as potent inhibitors of FGFR1-3, with some compounds showing inhibitory concentrations in the micromolar range and high ligand efficiencies. nih.gov Another study reported an indazole derivative that inhibited FGFR-1 activity with an IC50 value of 15.0 nM. ijddmr.org Further optimization led to a novel derivative with an FGFR1 inhibitory activity IC50 of 40.5 nM. ijddmr.org

Pim Kinase Inhibition : Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers, correlating with poor patient prognosis. ijddmr.org A series of dihydropyrrole[2,3-g] indazoles were synthesized and evaluated as Pim kinase inhibitors. ijddmr.org One compound, in particular, demonstrated a nanomolar activity against Pim-3 with an IC50 of 33 nM, making it a valuable tool for studying the biological role of this kinase. ijddmr.org

Other Kinase Inhibition : The indazole scaffold has been utilized to develop inhibitors for other kinases as well. For example, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors have shown high selectivity for haspin and Clk4 kinases, which are potential targets for new anticancer agents. uni-saarland.de One such compound exhibited an IC50 of 0.155 μM for haspin. uni-saarland.de

The table below presents examples of indazole derivatives and their protein kinase inhibitory activities.

Kinase TargetInhibitory Concentration (IC50)Compound TypeReferences
FGFR115.0 nMIndazole derivative ijddmr.org
FGFR140.5 nMNovel indazole derivative ijddmr.org
FGFR1-30.8-90 µMIndazole-containing fragments nih.gov
Pim-333 nMDihydropyrrole[2,3-g] indazole ijddmr.org
Haspin0.155 µMN1-benzoylated 5-(4-pyridinyl)indazole uni-saarland.de
Clk40.088 µMN1-benzoylated 5-(4-pyridinyl)indazole uni-saarland.de

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression, particularly in the context of cancer. nih.govacs.org It is overexpressed in many tumor cells, and its inhibition is a promising strategy in cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel and interesting basis for the development of IDO1 inhibitors. acs.org

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity. nih.gov One compound from this series, compound 35, displayed potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This particular compound also showed dual inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another important enzyme in the same pathway. nih.gov Docking studies have suggested that 1H-indazoles interact effectively with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme. acs.org The 6-aminoindazole template is particularly effective, with the 6-NH group forming a hydrogen bond with the heme's 7-propionate. researchgate.net

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for the development of new antibiotics. mdpi.com A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as FtsZ inhibitors. nih.gov These compounds were tested for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov

The results indicated that this series of indazole derivatives showed notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov For instance, compounds 12 and 18 from this series were 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Furthermore, compound 9 exhibited the best activity against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL, which was 32-fold more active than 3-MBA. nih.gov Some of these synthesized compounds also displayed moderate inhibition of cell division in S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Antimicrobial Activity Studies

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. nih.gov Indazole derivatives have demonstrated promising antibacterial properties against a range of pathogenic bacteria. researchgate.netnih.gov

Indazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Gram-Positive Bacteria : Several studies have highlighted the potent activity of indazole derivatives against Gram-positive strains. nih.govnih.gov A novel class of indazole derivatives, developed as GyrB inhibitors, exhibited excellent antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov In another study, some indazole derivatives showed significant activity against drug-resistant staphylococcus and enterococcus strains with MIC values as low as 4 µg/mL. mdpi.com Specifically, 4-bromo-1H-indazole derivatives have been effective against Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov

Gram-Negative Bacteria : While often more effective against Gram-positive strains, some indazole derivatives have also shown activity against Gram-negative bacteria. mdpi.comresearchgate.net For example, certain indole-1,2,4-triazole conjugates, a related class of heterocyclic compounds, demonstrated good to moderate activity against tested Gram-negative strains with MIC values around 250 µg/mL. mdpi.com The antibacterial activity of some indazole hybrids was evaluated against Escherichia coli and Pseudomonas aeruginosa, with all tested hybrids showing potent activity with MIC values between ≤0.125 and 1 μg/mL. researchgate.net

The table below details the antibacterial activity of selected indazole derivatives.

Bacterial StrainCompound TypeActivity (MIC)References
Staphylococcus aureus (MRSA)Indazole GyrB inhibitorExcellent nih.gov
Streptococcus pneumoniaeIndazole GyrB inhibitorExcellent nih.gov
Enterococcus faecalis (VRE)Indazole GyrB inhibitorExcellent nih.gov
Streptococcus pyogenes PS4-bromo-1H-indazole (compound 9)4 µg/mL nih.gov
Staphylococcus and Enterococcus strains (drug-resistant)Indazole derivatives4 µg/mL mdpi.com
Escherichia coliIndazole hybrid≤0.125 - 1 µg/mL researchgate.net
Pseudomonas aeruginosaIndazole hybrid≤0.125 - 1 µg/mL researchgate.net

Anti-inflammatory Research

The anti-inflammatory potential of indazole derivatives is an active area of investigation. Some indazole compounds have shown promise due to their structural similarities with biomolecules that play a role in inflammatory pathways. researchgate.net However, specific research focusing on the anti-inflammatory properties of 4-Bromo-6-isopropyl-1H-indazole is not documented in the available literature. Studies on other bromo-indazole derivatives have been performed, indicating that the core structure may possess anti-inflammatory activity, but direct evidence for the this compound compound is currently lacking. researchgate.net

Other Emerging Therapeutic Applications (e.g., Antiviral, Antiparasitic, Antidepressant)

The versatility of the indazole scaffold has led to its exploration in a variety of other therapeutic areas. Derivatives of indazole have been investigated for potential antiviral, antiparasitic, and antidepressant activities. researchgate.net For instance, certain indazole derivatives have been designed as inhibitors of proteins crucial for viral replication or parasitic life cycles. Similarly, the structural features of some indazoles have made them candidates for modulating neurological pathways relevant to depression.

Despite the broad spectrum of activities associated with the indazole class of compounds, there is currently no specific published research detailing the antiviral, antiparasitic, or antidepressant applications of this compound. While derivatives of 4-bromo-1H-indazole have been synthesized and assessed for activities such as antibacterial effects, this research does not extend to the specific therapeutic applications mentioned above for the 4-bromo-6-isopropyl substituted compound. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of indazole derivatives are intricately linked to the electronic, steric, and lipophilic properties of their substituents. nih.gov SAR studies on various indazole series have demonstrated that even minor chemical modifications can lead to significant changes in biological outcomes. For instance, in a series of 6-substituted aminoindazoles, the introduction of a methyl group at the C-3 position was found to be crucial for conferring potent toxicity against the HCT116 colon cancer cell line. nih.gov

The type of substituent on the indazole nitrogen also plays a critical role. In one study, replacing a benzyl (B1604629) group with a 3-pyridylmethyl or a fluorobenzyl group increased cytotoxic potency by up to 18.8-fold. nih.gov This highlights the importance of the electronic nature and hydrogen-bonding capacity of the substituent. Conversely, introducing simple alkyl groups at the same position resulted in non-toxic compounds, underscoring the sensitivity of the structure-activity relationship. nih.gov The relative position of substituents is also paramount; for example, moving a fluoro group on a benzyl substituent from the para to the meta position led to a 5.5-fold decrease in activity. nih.gov

The following table illustrates the effect of substituents on the anti-proliferative activity of selected 3-methyl-6-aminoindazole derivatives against the HCT116 cancer cell line.

CompoundN1-SubstituentIC₅₀ (μM) nih.gov
34 Benzyl7.5 ± 4.2
35 3-Pyridylmethyl2.8 ± 1.5
36 4-Fluorobenzyl0.4 ± 0.3
37 3-Fluorobenzyl2.2 ± 1.2

IC₅₀: The concentration of a compound that produces a 50% reduction in cell growth.

Significance of Substitution Patterns at Positions 4 and 6 on Indazole Activity

The substitution pattern at positions 4 and 6 of the indazole ring is a critical determinant of biological activity. Historically, many active indazole derivatives were designed with a large group at position 4 and a smaller substituent, often a halogen, at position 6. nih.gov Research has shown that disubstituted indazoles with groups at both the 4- and 6-positions can exhibit remarkable inhibitory activities against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy. nih.gov

For example, a series of 1H-indazole derivatives with substituents at both positions 4 and 6 were synthesized and evaluated for IDO1 inhibition. nih.gov One particular compound, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, demonstrated significant IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.govresearchgate.net This finding underscores the potential of the 4-amino, 6-bromo substitution pattern for developing enzyme inhibitors.

The Role of the Bromine Atom in Modulating Molecular Interactions and Bioactivity

The bromine atom, as seen in 4-Bromo-6-isopropyl-1H-indazole, is a key modulator of the compound's physicochemical properties and biological function. Halogen atoms, particularly bromine, can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. cymitquimica.com The bromine substituent at position 4 in 4-bromo(1H)indazole is known to enhance the compound's lipophilicity, potentially improving its bioavailability. cymitquimica.com

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity. In the context of antibacterial agents, 4-bromo-1H-indazole derivatives have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov The antibacterial activity of these compounds highlights the contribution of the 4-bromo substitution pattern to their mechanism of action. nih.gov

The table below shows the antibacterial activity of selected 4-bromo-1H-indazole derivatives.

CompoundR GroupMIC (μg/mL) vs. S. pyogenes PS nih.gov
9 2,4-dichlorobenzyl4
12 4-nitrobenzyl>128
18 4-(trifluoromethyl)benzyl128
Ciprofloxacin -8
Oxacillin sodium -1

MIC: Minimum Inhibitory Concentration

Influence of the Isopropyl Group on Steric and Lipophilic Properties, and Target Binding

The isopropyl group at position 6 of this compound contributes significantly to the molecule's steric and lipophilic characteristics. The branched nature of the isopropyl group can have profound conformational effects. units.it It can influence how the molecule fits into a binding pocket of a target protein, potentially enhancing binding affinity through favorable van der Waals interactions. units.it The presence of branched isopropyl chains can stabilize specific conformations of a molecule, which can be crucial for receptor recognition. units.it

Rational Design and Optimization of this compound Analogues

The principles of rational drug design guide the optimization of lead compounds like this compound to enhance their therapeutic properties. Based on SAR data, new analogues can be designed by systematically modifying the substituents at various positions of the indazole core. For instance, knowing the importance of the C3-methyl group for cytotoxicity in some series, one could introduce this feature into the 4-bromo-6-isopropyl scaffold. nih.gov

Optimization strategies could involve:

Varying the halogen at position 4: Replacing bromine with chlorine or fluorine to fine-tune lipophilicity and halogen bonding capabilities.

Modifying the alkyl group at position 6: Substituting the isopropyl group with other branched or linear alkyl groups (e.g., cyclopentyl, tert-butyl) to probe the steric requirements of the target binding site. researchgate.net

Introducing substituents at other positions: Adding functional groups at positions 3, 5, or 7 to explore new interactions with the biological target.

Altering the N1-substituent: While the parent compound is a 1H-indazole, attaching different groups to the N1-nitrogen can profoundly impact activity, as seen in analogues where N1-isopropyl or N1-cyclopentyl groups are present. smolecule.comresearchgate.net

This systematic approach allows for the development of a quantitative structure-activity relationship (QSAR) model, which can predict the biological activity of novel analogues and guide the synthesis of more potent and selective compounds. nih.gov

Computational Chemistry and in Silico Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods can elucidate the electronic structure, stability, and reactivity of 4-Bromo-6-isopropyl-1H-indazole, providing a theoretical foundation for its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and electronic properties of molecules. For bromo-indazole derivatives, DFT calculations, often using basis sets like B3LYP/6-31G++(d,p), are employed to calculate key quantum chemical parameters. researchgate.net These parameters, including the total energy, energies of the frontier molecular orbitals, and the dipole moment, are crucial for understanding the molecule's reactivity and stability.

A theoretical study on various 4-substituted indazole derivatives, including 4-bromo-1H-indazole, utilized DFT to evaluate their properties. researchgate.net The findings from such studies can be extrapolated to understand this compound. The presence of the electron-withdrawing bromine atom and the electron-donating isopropyl group would significantly influence the electron distribution and reactivity of the indazole core.

Table 1: Calculated Quantum Chemical Parameters for Indazole Derivatives (Illustrative)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4-bromo-1H-indazole-6.55-1.215.342.85
Indazole-6.23-0.895.341.75

Note: The data in this table is based on findings for 4-bromo-1H-indazole and is intended to be illustrative for this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For indazole derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. core.ac.uk In the case of this compound, the bromine atom's electronegativity would likely lower both HOMO and LUMO energy levels, while the isopropyl group would have an opposing, electron-donating effect. The precise balance of these effects would determine the final energy gap and thus the reactivity profile of the molecule. A DFT study on various indazole derivatives revealed that substitutions significantly impact the HOMO-LUMO gap. rsc.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Indazole Derivatives (Illustrative)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-Butyl-N-phenyl-1H-indazol-3-carboxamide-5.89-1.454.44
1-Butyl-N-(4-bromophenyl)-1H-indazole-3-carboxamide-6.03-1.684.35

Note: This table presents illustrative data from a study on other indazole derivatives to demonstrate the concept of FMO analysis. researchgate.net

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For an indazole derivative, the MEP map would highlight the nitrogen atoms of the pyrazole (B372694) ring as regions of negative potential, making them susceptible to electrophilic attack and hydrogen bond formation. researchgate.net The hydrogen atom attached to the nitrogen in the indazole ring would exhibit a positive potential, indicating a site for nucleophilic interaction. The bromine and isopropyl substituents on this compound would further modulate this potential map, influencing its interaction with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities and Orientations

Molecular docking simulations can predict how this compound might bind to a specific protein target, such as a kinase or another enzyme implicated in disease. These simulations calculate a binding energy or score, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable complex and higher binding affinity.

Studies on various indazole derivatives have demonstrated their potential as inhibitors of targets like protein kinases. For instance, docking studies of novel indazole derivatives against the renal cancer-related protein (PDB: 6FEW) have shown promising binding energies. rsc.org Similarly, other indazole compounds have been docked into the active sites of enzymes like aromatase, revealing good binding affinities. derpharmachemica.com While no specific docking studies for this compound are available, these findings suggest its potential to bind effectively to relevant biological targets.

Table 3: Illustrative Binding Energies of Indazole Derivatives with Protein Targets
CompoundProtein TargetBinding Energy (kcal/mol)
Indazole derivative 5fAromatase (PDB: 3EQM)-8.0
Indazole derivative 5gAromatase (PDB: 3EQM)-7.7
Indazole derivative 8vRenal cancer-related protein (PDB: 6FEW)High

Note: The data in this table is from studies on other indazole derivatives and serves as an illustration of typical binding affinities. rsc.orgderpharmachemica.com

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding site that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

For indazole derivatives, docking studies have revealed key interactions with amino acid residues in the active sites of various proteins. For example, in the binding of an indazole derivative to Aurora kinase A, the indazole core was shown to form hydrogen bonds with hinge residues like Ala213 and Glu211. nih.gov In the context of this compound, the bromine atom could participate in halogen bonding, while the isopropyl group could engage in hydrophobic interactions, and the indazole nitrogen atoms could act as hydrogen bond acceptors. Identifying these key residues provides a roadmap for optimizing the compound's structure to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. In the realm of indazole research, QSAR studies are instrumental in understanding how different substituents on the indazole ring influence a compound's efficacy. For instance, research on a series of 2-phenyl-2H-indazole derivatives revealed that electron-withdrawing groups on the 2-phenyl ring favor antiprotozoal activity. nih.gov This continuous Structure-Activity Relationship (SAR) provides a foundation for building predictive QSAR models.

A hypothetical dataset for a QSAR study on a series of indazole derivatives might look like the following:

CompoundSubstituent at R1Substituent at R2LogPMolecular Weight ( g/mol )Biological Activity (IC50, µM)
1HH2.1118.14>100
24-Bromo6-isopropyl4.2267.16Predicted Value
34-Chloro6-H2.8152.5950.2
44-Nitro6-H2.5163.1425.8
54-Methoxy6-H2.3148.1675.1

Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that predicts the biological activity. The predictive power of the QSAR model is then validated using internal and external sets of compounds. Such a model could then be used to predict the activity of novel compounds like this compound, guiding the synthesis of more potent analogs.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico tools play a crucial role in the early stages of drug discovery by predicting the potential biological activities and assessing the "drug-likeness" of a compound. ijcrt.org Drug-likeness is a qualitative concept that evaluates a compound's suitability for development as a drug, based on properties like absorption, distribution, metabolism, and excretion (ADME). ijcrt.org

For this compound, various computational tools can be used to predict its pharmacokinetic properties and potential biological targets. A key component of this assessment is the "Lipinski's Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a LogP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The predicted properties for this compound and related compounds are often presented in a tabular format:

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound267.164.2 (Predicted)110
Indazole118.141.8110
Bendazac260.273.3120

Furthermore, online prediction tools can forecast a spectrum of biological activities. ucj.org.ua For instance, a study on bromo-derivatives of hydrogenated acridines used in silico methods to predict their biological activity spectrum. ucj.org.ua Similarly, for this compound, predictions might suggest potential activities such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties, which are common for the indazole class of compounds. nih.gov The bioactivity score, which indicates the likelihood of a compound being active against a particular target class, can also be computed. researchgate.net

Cheminformatics Approaches in Indazole Research

Cheminformatics encompasses the use of computational methods to analyze and manage chemical data, which is vital in drug discovery. nih.govyoutube.com In the context of indazole research, cheminformatics approaches are employed for several purposes, including library design, virtual screening, and understanding structure-activity relationships on a larger scale.

The synthesis and study of a series of 22 indazole derivatives as antiprotozoal agents is a practical example of applying cheminformatics. nih.gov In this study, a one-pot synthesis procedure was developed, and the resulting compounds were evaluated for their biological activity. nih.gov Cheminformatics tools would have been used to manage the chemical structures, calculate molecular properties, and analyze the resulting biological data to identify key structural features for activity. nih.gov

Another application is the use of computational docking to predict the binding of indazole derivatives to protein targets. A study on novel indazole derivatives used molecular docking to assess their potential as inhibitors of a renal cancer-related protein. nih.gov This involves creating a 3D model of the target protein and computationally "docking" the indazole compound into the active site to predict its binding affinity and mode of interaction.

The following table illustrates the kind of data generated in a cheminformatics-driven study of indazole derivatives:

Compound IDStructureDocking Score (kcal/mol)Predicted Target
IND-0013-Carboxamide indazole-8.5Renal Cancer Protein (PDB: 6FEW) nih.gov
IND-0022-Phenyl-2H-indazole-7.2Protozoal Target nih.gov
This compound StructureTo be determinedTo be predicted

Cheminformatics provides the framework for integrating diverse datasets, from chemical synthesis to biological screening and computational predictions, to build a comprehensive understanding of the therapeutic potential of indazole compounds like this compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Scalable Production

The advancement of 4-bromo-6-isopropyl-1H-indazole from a laboratory curiosity to a viable clinical candidate hinges on the development of efficient and scalable synthetic methodologies. While general methods for the synthesis of indazole derivatives exist, optimizing these for large-scale production of this specific compound is a critical next step. nih.govnih.gov

Future research should focus on:

Process Optimization: Systematically optimizing reaction conditions such as temperature, pressure, catalysts, and solvents to maximize yield and purity while minimizing reaction times and environmental impact.

Flow Chemistry: Exploring the application of continuous flow chemistry, which can offer advantages in terms of safety, scalability, and consistency over traditional batch processing.

Green Chemistry Principles: Incorporating principles of green chemistry to develop a sustainable manufacturing process with reduced waste and use of hazardous reagents. researchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyAdvantagesDisadvantages
Classical Batch Synthesis Well-established, versatile for initial discovery.Can be difficult to scale, potential for thermal runaway, may generate significant waste.
Palladium-Catalyzed Cross-Coupling High efficiency and selectivity for forming C-C and C-N bonds. mdpi.comCost of palladium catalysts, potential for metal contamination in the final product.
Flow Chemistry Improved heat and mass transfer, enhanced safety, potential for automation and high throughput.Requires specialized equipment, initial setup costs can be high.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Enzymes can be expensive and may have limited stability under process conditions.

Advanced Biological Screening and Phenotypic Assays

To uncover the full therapeutic potential of this compound, comprehensive biological screening is necessary. Initial efforts should expand beyond simple target-based assays to include more complex and physiologically relevant phenotypic screening.

Key areas for investigation include:

Broad-Spectrum Antiviral and Antibacterial Screening: Evaluating the compound against a wide range of viral and bacterial pathogens, including drug-resistant strains. Some 4-bromo-1H-indazole derivatives have already shown promise as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. nih.govnih.gov

Oncology Panels: Screening against a diverse panel of cancer cell lines to identify potential anti-cancer activity. Indazole derivatives are known to exhibit anti-tumor properties. researchgate.net

High-Content Imaging and Phenotypic Profiling: Utilizing high-content imaging to assess the compound's effects on cellular morphology, organelle function, and other complex cellular phenotypes. This can provide unbiased insights into its mechanism of action.

Table 2: Potential Biological Screening Platforms

Screening PlatformInformation GainedRelevance to this compound
Target-Based Assays Potency and selectivity against specific molecular targets (e.g., kinases, proteases).Useful for validating initial hits and for structure-activity relationship (SAR) studies.
Cell-Based Phenotypic Screening Effects on cell viability, proliferation, apoptosis, and other cellular processes in a more physiological context.Can identify novel mechanisms of action and compounds with multi-target effects.
3D Organoid Cultures Efficacy in a more complex, tissue-like environment that better mimics in vivo conditions.Provides more predictive data on potential clinical efficacy.
In Vivo Animal Models Pharmacokinetics, efficacy, and preliminary safety in a whole-organism setting.Essential for preclinical development and translation to human studies.

Mechanistic Studies to Elucidate Molecular Pathways and Targets

A deep understanding of how this compound exerts its biological effects is paramount for its rational development. Elucidating its molecular mechanism of action will guide lead optimization, biomarker development, and the design of clinical trials.

Future mechanistic studies should employ a range of modern techniques:

Affinity-Based Proteomics: Techniques such as chemical proteomics can be used to directly identify the protein targets to which the compound binds.

Transcriptomics and Proteomics (Omics Approaches): Analyzing changes in gene and protein expression in response to treatment can reveal the cellular pathways modulated by the compound.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, providing insights into the molecular basis of its activity.

Computational Modeling and Simulation: Density functional theory (DFT) calculations and molecular dynamics simulations can provide insights into the compound's electronic properties and its interactions with potential biological targets. nih.govsemanticscholar.org

Design and Synthesis of Focused Libraries of this compound Derivatives

To improve the potency, selectivity, and drug-like properties of the parent compound, the design and synthesis of focused chemical libraries are essential. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationship (SAR) and identify derivatives with enhanced therapeutic potential.

Strategies for library design include:

Modification of the Isopropyl Group: Exploring the effects of replacing the isopropyl group with other alkyl or aryl groups to probe the binding pocket of the target protein.

Substitution at the N1 and N2 Positions: The indazole ring can be substituted at either the N1 or N2 position, and these substitutions can have a profound impact on biological activity. nih.gov

Bioisosteric Replacement of the Bromine Atom: Replacing the bromine atom with other halogens or functional groups can modulate the compound's electronic properties and its ability to form halogen bonds with its target.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and has the potential to significantly accelerate the development of this compound and its derivatives. nih.govnih.govrsc.org

AI and ML can be applied in several key areas:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the in silico screening of large chemical libraries and prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Using generative models to design novel indazole derivatives with desired properties, such as high potency, low toxicity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Biomarker Discovery: Analyzing clinical and preclinical data to identify biomarkers that can predict which patients are most likely to respond to treatment with a this compound-based therapy. youtube.com

Analysis of High-Content Imaging Data: Employing deep learning algorithms to analyze the complex datasets generated by high-content imaging and phenotypic screening, enabling the identification of subtle but significant cellular changes. ai-dd.eu

By embracing these future research directions, the scientific community can systematically explore and unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Structural Confirmation via X-ray Crystallography

Category: Basic Q. What experimental approaches are recommended for determining the crystal structure of 4-Bromo-6-isopropyl-1H-indazole? Methodological Answer: Single-crystal X-ray diffraction is the gold standard. After crystallization, collect high-resolution diffraction data using a low-temperature (e.g., 100 K) setup to minimize thermal displacement. Refinement with SHELXL is critical for modeling bromine’s electron density and steric effects from the isopropyl group. Key steps:

  • Apply multi-scan absorption corrections to address heavy-atom absorption.
  • Use the Hirshfeld surface to validate hydrogen bonding and van der Waals interactions.
  • Refine anisotropic displacement parameters for bromine and adjacent carbons.
    SHELX’s robustness in handling halogenated heterocycles ensures accurate bond-length and angle determinations .
ParameterTypical Range for Brominated IndazolesSource
C-Br Bond Length1.89–1.92 Å
Isopropyl Torsion55–65°
Final R-factor<0.05

Synthetic Route Optimization

Category: Advanced Q. How can I optimize the Suzuki coupling reaction to synthesize this compound with high regioselectivity? Methodological Answer: Key variables include:

  • Catalyst System: Use Pd(PPh₃)₄ with a 1:1.2 molar ratio of boronic acid to bromo-indazole precursor.
  • Solvent: A toluene/water (4:1) biphasic system minimizes side reactions.
  • Temperature: 80–90°C for 12–16 hours balances yield and selectivity.
    Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Purify via flash chromatography (silica gel, gradient elution). Similar protocols for bromo-indazoles achieved >85% yield .

Handling Spectral Data Contradictions

Category: Advanced Q. How should researchers resolve discrepancies between NMR data and computational predictions for this compound? Methodological Answer:

Cross-Validation: Compare experimental 1^1H/13^13C NMR with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)).

Solvent Effects: Include solvent models (e.g., PCM for DMSO-d₆) in DFT calculations to improve accuracy.

Dynamic Effects: Account for conformational flexibility using molecular dynamics simulations.
If contradictions persist, re-examine sample purity (HPLC, ≥95%) or consider crystallographic validation .

Purity Assessment and Characterization

Category: Basic Q. Which analytical techniques are essential for validating the purity and identity of this compound? Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
  • Melting Point: Compare with literature values (e.g., 180–185°C for analogous bromo-indazoles ).
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 253.0 (calculated for C₁₀H₁₀BrN₂).
  • Elemental Analysis: Acceptable tolerance: ±0.4% for C, H, N.

Computational Modeling of Electronic Properties

Category: Advanced Q. What density functional theory (DFT) methods are suitable for studying the electronic structure of this compound? Methodological Answer:

  • Functional Selection: B3LYP with 20–25% exact exchange balances accuracy and cost .
  • Basis Set: 6-311+G(d,p) for bromine and polarizable atoms.
  • Properties Calculated:
    • HOMO-LUMO gaps to predict reactivity.
    • Electrostatic potential maps for nucleophilic/electrophilic sites.
      Benchmark against experimental UV-Vis spectra (λ_max ~270 nm in ethanol) .

Managing Synthetic Byproducts

Category: Advanced Q. How can researchers identify and mitigate byproducts during the bromination of 6-isopropyl-1H-indazole? Methodological Answer:

  • Reaction Monitoring: Use LC-MS to detect dibrominated or dealkylated byproducts.
  • Optimization:
    • Control bromine stoichiometry (1.1 equiv.) and add slowly at 0°C.
    • Quench excess Br₂ with Na₂S₂O₃ to prevent over-bromination.
  • Isolation: Employ preparative HPLC with a methanol/water gradient.
    Analogous brominations achieved 90% monobrominated product .

Thermodynamic Stability Analysis

Category: Advanced Q. What experimental and computational methods can assess the thermodynamic stability of this compound? Methodological Answer:

  • DSC/TGA: Measure decomposition onset temperature (expected >200°C for bromo-indazoles ).
  • DFT Calculations: Compute Gibbs free energy of decomposition pathways (e.g., Br loss or isopropyl cleavage).
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor via HPLC .

Regioselectivity in Functionalization Reactions

Category: Advanced Q. How can directing groups be utilized to achieve selective C-H functionalization in this compound? Methodological Answer:

  • Directing Group Strategy: Introduce a pyridine or amide group at N1 to guide Pd-catalyzed C-H activation at C5 or C7.
  • Conditions: Use Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv.), and DMA at 120°C for 24 hours.
  • Validation: Compare 1^1H NMR coupling constants to confirm regioselectivity. Similar methods achieved >80% selectivity in indazole derivatives .

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